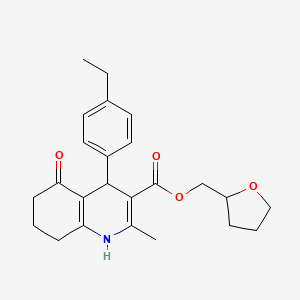
Tetrahydrofuran-2-ylmethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Etilfenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de tetrahidrofuran-2-ilmetilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de tetrahidrofurano, un núcleo de quinolina y un grupo funcional éster, lo que lo convierte en una molécula versátil para la investigación y los fines industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-Etilfenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de tetrahidrofuran-2-ilmetilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y configuraciones específicas de temperatura y presión para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costes. Esto podría incluir reactores de flujo continuo, sistemas de síntesis automatizados y técnicas de purificación avanzadas para garantizar que el compuesto cumple las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-Etilfenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de tetrahidrofuran-2-ilmetilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que potencialmente mejora la actividad o estabilidad del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., hidruro de litio y aluminio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden dar como resultado una amplia gama de productos, dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
El 4-(4-Etilfenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de tetrahidrofuran-2-ilmetilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y los sistemas de administración de fármacos.
Industria: Utilizado en la producción de productos químicos especiales, materiales y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-(4-Etilfenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de tetrahidrofuran-2-ilmetilo implica su interacción con dianas moleculares y vías específicas. Este compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de quinolina y moléculas que contienen tetrahidrofurano. Algunos ejemplos incluyen:
3-Carboxilatos de quinolina: Estos compuestos comparten un núcleo de quinolina similar y un grupo funcional carboxilato.
Derivados de tetrahidrofurano: Estos compuestos contienen el anillo de tetrahidrofurano y pueden tener propiedades químicas similares.
Singularidad
El 4-(4-Etilfenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de tetrahidrofuran-2-ilmetilo es único debido a su combinación específica de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C24H29NO4 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H29NO4/c1-3-16-9-11-17(12-10-16)22-21(24(27)29-14-18-6-5-13-28-18)15(2)25-19-7-4-8-20(26)23(19)22/h9-12,18,22,25H,3-8,13-14H2,1-2H3 |
Clave InChI |
NZRPOKBPRTWDSW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4CCCO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















